molecular formula C7H5FN2O2 B6253659 7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1822633-41-9

7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B6253659
CAS No.: 1822633-41-9
M. Wt: 168.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that features a pyrido-oxazine core structure with a fluorine atom at the 7th position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxazine ring or the fluorine substituent.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. The fluorine atom and the oxazine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it distinct from other similar compounds and provides it with unique applications in various fields .

Properties

CAS No.

1822633-41-9

Molecular Formula

C7H5FN2O2

Molecular Weight

168.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.